

Application Notes and Protocols: 7-Hydroxytetradecanedioyl-CoA in Lipidomics

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Compound of Interest

Compound Name: 7-Hydroxytetradecanedioyl-CoA

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Introduction

7-Hydroxytetradecanedioyl-CoA is a specialized lipid molecule that, while not extensively characterized in current literature, holds potential significance in lipidomics studies. As a hydroxylated medium-chain dicarboxylic acyl-CoA, its presence and concentration may serve as a valuable biomarker for specific metabolic pathways, particularly those involving fatty acid oxidation. Dicarboxylic acids are typically formed through omega (ω)-oxidation of monocarboxylic fatty acids, a process that is upregulated under conditions of impaired mitochondrial beta-oxidation.[1][2][3] Subsequent hydroxylation and activation to a CoA ester suggest its role as an intermediate in metabolic pathways, likely peroxisomal β -oxidation.[4][5][6] These application notes provide a theoretical framework for its utility in lipidomics and detailed protocols for its analysis.

Potential Applications in Lipidomics

- Biomarker for Enhanced ω -Oxidation:** The presence of **7-Hydroxytetradecanedioyl-CoA** in biological samples may indicate an increased flux through the ω -oxidation pathway. This pathway becomes significant when the primary mitochondrial β -oxidation is overwhelmed or impaired, such as in cases of high-fat diets, fasting, or certain metabolic disorders.[4] Therefore, quantifying this molecule could provide insights into cellular stress and altered energy metabolism.

- **Indicator of Peroxisomal β -Oxidation Activity:** Dicarboxylic acids, once formed, are primarily metabolized in peroxisomes.[2][5][6] The conversion of tetradecanedioic acid to its 7-hydroxy form and subsequent CoA ligation would position **7-Hydroxytetradecanedioyl-CoA** as an intermediate in the peroxisomal β -oxidation cascade. Its levels could, therefore, reflect the activity of this organelle in fatty acid catabolism.
- **Drug Discovery and Development:** For therapeutic agents targeting fatty acid metabolism, monitoring levels of **7-Hydroxytetradecanedioyl-CoA** could serve as a pharmacodynamic biomarker. For instance, drugs that inhibit mitochondrial β -oxidation might lead to an accumulation of this and other dicarboxylic acid species.
- **Investigating Inborn Errors of Metabolism:** Genetic disorders affecting fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, lead to an upregulation of ω -oxidation and subsequent dicarboxylic aciduria.[3] While specific hydroxylated forms are less studied, their quantification could offer a more detailed metabolic signature of these diseases.

Quantitative Data Presentation

As there is no established quantitative data for **7-Hydroxytetradecanedioyl-CoA** in the literature, the following table presents hypothetical data to illustrate its potential application in a comparative lipidomics study. The data represents a scenario where a treatment group (e.g., receiving a drug that modulates fatty acid oxidation) is compared to a control group.

Analyte	Control Group (pmol/mg protein)	Treatment Group (pmol/mg protein)	Fold Change	P-value
7-Hydroxytetradecanediol-CoA	1.2 ± 0.3	4.8 ± 0.9	4.0	<0.01
Tetradecanediol-CoA	3.5 ± 0.8	9.1 ± 1.5	2.6	<0.01
Palmitoyl-CoA (C16:0)	25.6 ± 4.2	18.2 ± 3.1	0.71	<0.05
Stearoyl-CoA (C18:0)	15.3 ± 2.9	11.5 ± 2.0	0.75	<0.05

Data are presented as mean ± standard deviation.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of acyl-CoAs and can be applied to the study of **7-Hydroxytetradecanediol-CoA**.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Extraction of Acyl-CoAs from Biological Samples (Cells/Tissues)

Materials:

- Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
- Ice-cold 2 M potassium phosphate monobasic (KH₂PO₄, pH 4.9)
- Acetonitrile (ACN), HPLC grade
- Isopropanol (IPA), HPLC grade
- Saturated ammonium sulfate solution

- Internal Standard (e.g., Heptadecanoyl-CoA)
- Centrifuge capable of 16,000 x g at 4°C
- Homogenizer
- Lyophilizer

Procedure:

- For tissue samples, flash-freeze in liquid nitrogen immediately after collection. For cultured cells, aspirate the medium and wash twice with ice-cold PBS, then flash-freeze the cell pellet.
- Homogenize approximately 20-50 mg of frozen tissue or 1-5 million cells in 500 µL of ice-cold 2 M KH₂PO₄ (pH 4.9) containing a known amount of internal standard.
- Add 500 µL of a cold ACN:IPA (1:1, v/v) solution to the homogenate.
- Vortex vigorously for 5 minutes at 4°C.
- Add 60 µL of saturated ammonium sulfate solution and vortex for 1 minute.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant and transfer it to a new tube.
- Lyophilize the supernatant to dryness.
- Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Analysis of 7-Hydroxytetradecanedioyl-CoA

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

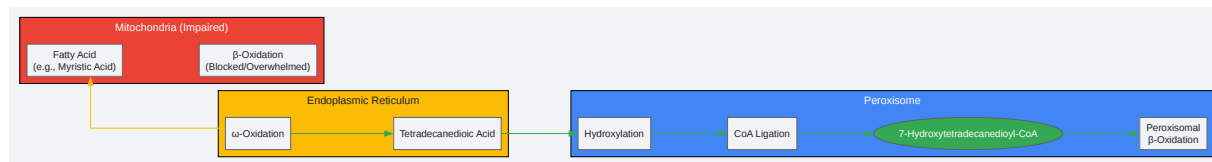
LC Conditions:

- Column: Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 μ m particle size)
- Mobile Phase A: 5 mM ammonium acetate in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.2 mL/min
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient to 95% B
 - 15-20 min: Hold at 95% B
 - 20.1-25 min: Return to 5% B and equilibrate
- Injection Volume: 5 μ L

MS/MS Conditions (Hypothetical Transitions):

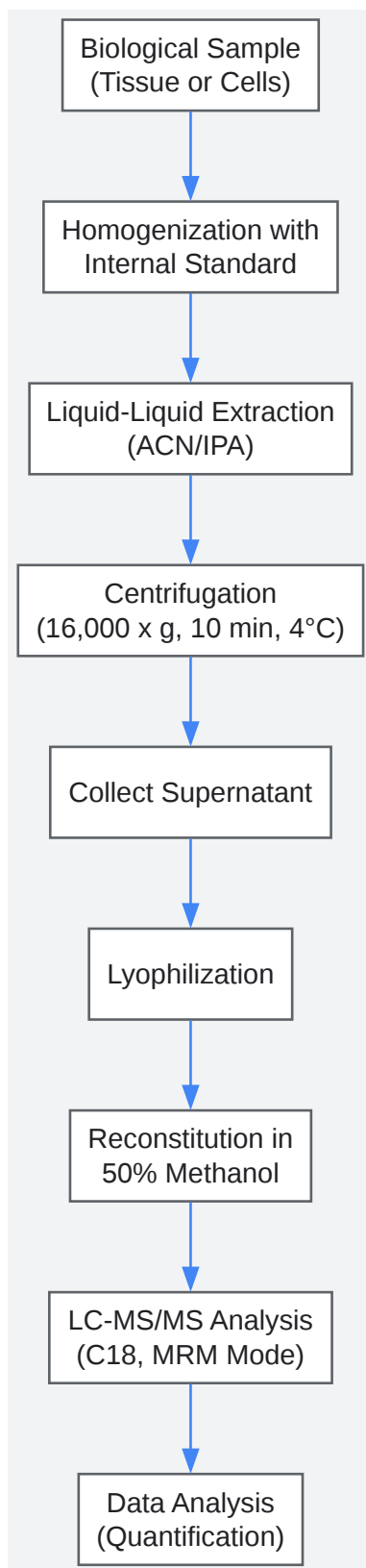
- Ionization Mode: Positive ESI
- Precursor Ion (M+H)⁺: To be determined based on the exact mass of **7-Hydroxytetradecanedioyl-CoA**.
- Product Ions: Characteristic fragments would likely include the loss of the pantetheine moiety.
- Collision Energy: To be optimized for the specific instrument and analyte.
- Monitoring Mode: Multiple Reaction Monitoring (MRM)

Visualizations



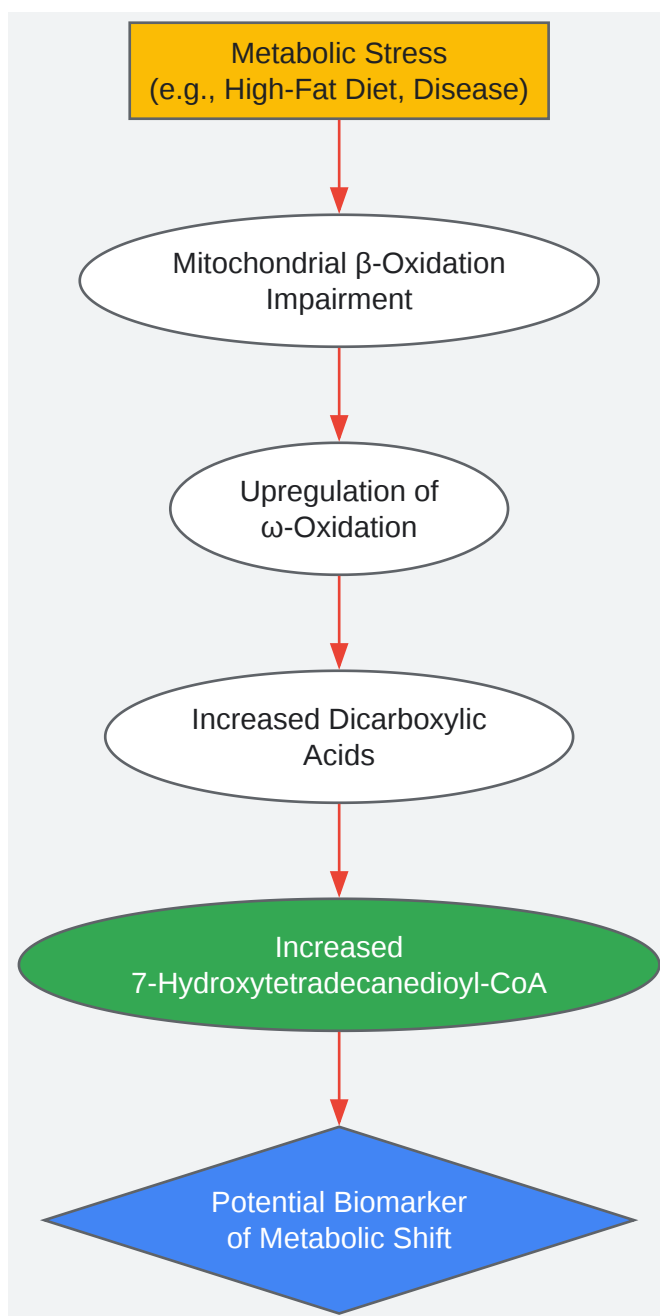
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Caption: Hypothetical metabolic pathway for **7-Hydroxytetradecanedioyl-CoA** formation.



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Caption: Experimental workflow for acyl-CoA analysis.



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Caption: Biomarker potential of **7-Hydroxytetradecanedioyl-CoA**.

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